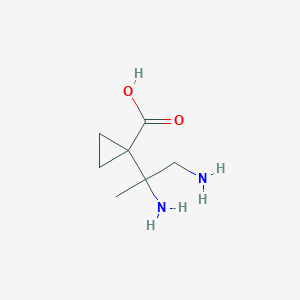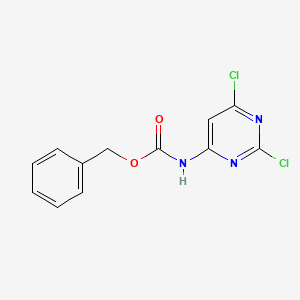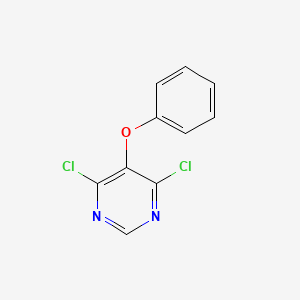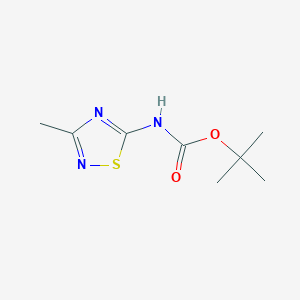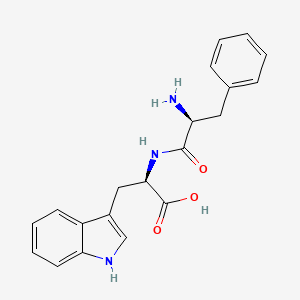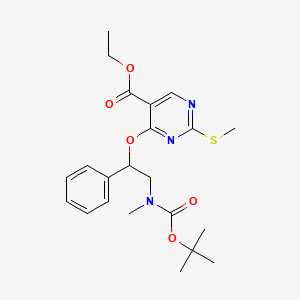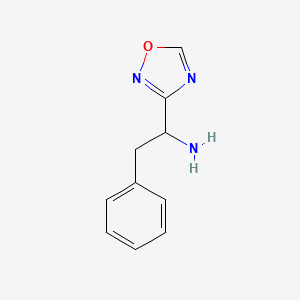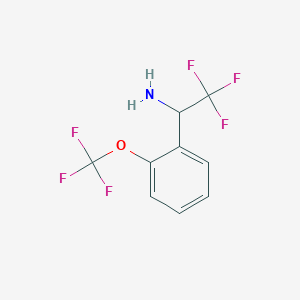
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine: is an organic compound with the molecular formula C9H7F6NO This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, making it a highly fluorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(trifluoromethoxy)benzaldehyde with trifluoroacetic acid and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can yield various reduced forms, including the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. The presence of fluorine atoms can influence the binding affinity and specificity of the compound towards target proteins or enzymes.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorinated compounds often exhibit improved metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in the presence of a ketone functional group instead of an amine.
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: This compound contains a trifluoromethyl group and an ether linkage, making it structurally similar but functionally different.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains trifluoromethyl groups but is used primarily as a reagent in organic synthesis.
Uniqueness: 2,2,2-Trifluoro-1-(2-(trifluoromethoxy)phenyl)ethanamine is unique due to the combination of trifluoromethyl and trifluoromethoxy groups attached to an aromatic amine structure. This combination imparts distinct chemical properties, such as high electronegativity and lipophilicity, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H7F6NO |
|---|---|
Molecular Weight |
259.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[2-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-3-1-2-4-6(5)17-9(13,14)15/h1-4,7H,16H2 |
InChI Key |
BDJZTOQZZDUHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


